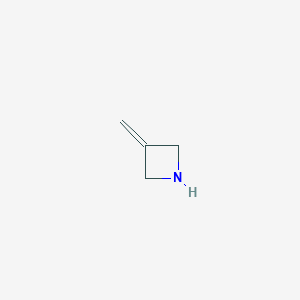

3-Methylideneazetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H7N |

|---|---|

Molecular Weight |

69.11 g/mol |

IUPAC Name |

3-methylideneazetidine |

InChI |

InChI=1S/C4H7N/c1-4-2-5-3-4/h5H,1-3H2 |

InChI Key |

KSMPVQGZQQURBU-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CNC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylideneazetidine: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylideneazetidine is a strained, unsaturated four-membered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid scaffold and the presence of an exocyclic double bond make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, synthesis, and known properties of this compound, with a focus on its N-Boc protected precursor, tert-butyl this compound-1-carboxylate. Detailed experimental protocols and spectroscopic data are presented to facilitate its application in research and development.

Structure and Properties

This compound is a small, cyclic amine with an exocyclic methylene group at the 3-position of the azetidine ring. The presence of the strained four-membered ring and the sp2-hybridized carbon of the double bond significantly influences its chemical reactivity and conformational properties.

Core Structure

The fundamental structure of this compound consists of a central four-membered azetidine ring. One of the carbon atoms of this ring is double-bonded to a methylene group.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of unprotected this compound is scarce in the literature. However, its N-Boc protected form, tert-butyl this compound-1-carboxylate, is a more commonly handled intermediate.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N | |

| Molecular Weight | 81.12 g/mol | |

| N-Boc Protected Formula | C₉H₁₅NO₂ | [1][2] |

| N-Boc Protected Molecular Weight | 169.22 g/mol | [1][2] |

| N-Boc Protected Appearance | Colorless to light yellow oil | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of its N-Boc protected precursor followed by deprotection.

Synthesis of tert-Butyl this compound-1-carboxylate

The most common method for the synthesis of tert-butyl this compound-1-carboxylate is the Horner-Wadsworth-Emmons reaction, starting from commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Experimental Protocol:

To a solution of methyl(triphenyl)phosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C is added potassium tert-butoxide. The resulting ylide is then treated with a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF. The reaction mixture is stirred at room temperature until completion. The product is then extracted and purified by column chromatography.

Deprotection of tert-Butyl this compound-1-carboxylate

The final step to obtain this compound is the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions.

Experimental Protocol:

tert-Butyl this compound-1-carboxylate is dissolved in a suitable solvent such as dioxane or methanol. A solution of hydrochloric acid (e.g., 4M in dioxane) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield this compound hydrochloride.

Spectroscopic Data

Due to the limited availability of data for the unprotected compound, the following tables summarize the expected and reported spectroscopic data for the N-Boc protected intermediate.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.90 | s | 2H | =CH₂ |

| ~4.50 | s | 4H | -CH₂-N-CH₂- |

| 1.45 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (Boc) |

| ~140.0 | C=CH₂ |

| ~105.0 | =CH₂ |

| ~80.0 | -C(CH₃)₃ |

| ~55.0 | -CH₂-N-CH₂- |

| 28.5 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium | C-H stretch (alkane) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1660 | Medium | C=C stretch (alkene) |

| ~1160 | Strong | C-N stretch |

Mass Spectrometry

| m/z | Interpretation |

| 170.1 | [M+H]⁺ |

| 114.1 | [M+H - C₄H₈]⁺ |

| 70.1 | [M+H - Boc]⁺ |

Applications in Drug Development

The unique structural features of this compound make it an attractive scaffold for the design of novel bioactive molecules. The exocyclic double bond can serve as a handle for further functionalization through various chemical transformations, including Michael additions, cycloadditions, and olefin metathesis. The rigid azetidine core can impart favorable conformational constraints to drug candidates, potentially leading to improved binding affinity and selectivity for their biological targets. Derivatives of this compound are being explored for their potential as inhibitors of various enzymes and as modulators of receptor activity.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. This guide provides a foundational understanding of its structure, synthesis, and spectroscopic properties, primarily through its more stable N-Boc protected form. The detailed protocols and data presented herein are intended to support researchers in the synthesis and application of this promising heterocyclic scaffold for the development of new therapeutic agents. Further research into the biological activities of its derivatives is warranted and is an active area of investigation.

References

Synthesis of 3-Methylideneazetidine Hydrochloride: A Technical Overview of Precursor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthesis pathways for 3-hydroxyazetidine hydrochloride, a key precursor to the target compound, 3-methylideneazetidine hydrochloride. While direct, detailed protocols for the dehydration of 3-hydroxyazetidine to this compound are not extensively documented in publicly available literature, this document provides a comprehensive overview of the synthesis of its stable precursor, based on established patent literature. The conversion of the hydroxyl group to a methylidene group would typically involve a dehydration reaction, the specifics of which would require further research and development.

Synthesis of 3-Hydroxyazetidine Hydrochloride

Two primary synthetic routes for 3-hydroxyazetidine hydrochloride have been identified, starting from readily available materials. These pathways involve the initial reaction of epichlorohydrin with either benzylamine or tert-butylamine.

Route 1: Benzylamine Pathway

This pathway involves the reaction of benzylamine with epichlorohydrin, followed by cyclization and subsequent debenzylation to yield 3-hydroxyazetidine hydrochloride.

Reaction Pathway:

Spectroscopic and Synthetic Profile of 3-Methylideneazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel heterocyclic building block, 3-methylideneazetidine. Due to the limited availability of experimental data in peer-reviewed literature for the parent compound, this document focuses on its stable N-protected analogue, tert-butyl this compound-1-carboxylate. The information presented herein is a compilation of predicted data and established synthetic methodologies, designed to serve as a valuable resource for the application of this compound in chemical research and drug discovery.

Introduction

This compound is a strained, unsaturated four-membered heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid azetidine core, combined with the reactive exocyclic double bond, offers a unique scaffold for the development of novel chemical entities. The N-protected form, tert-butyl this compound-1-carboxylate, provides a stable and versatile intermediate for various chemical transformations. This guide summarizes its predicted spectroscopic data, a plausible synthetic protocol, and the logical framework for its characterization.

Predicted Spectroscopic Data

In the absence of published experimental spectra for tert-butyl this compound-1-carboxylate, the following data has been generated using computational prediction tools. These values provide a close approximation of what can be expected in an experimental setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for tert-butyl this compound-1-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~4.8 - 5.0 | m | 2 | =CH₂ |

| ~4.2 - 4.4 | t | 4 | -CH₂-N-CH₂- |

| 1.47 | s | 9 | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for tert-butyl this compound-1-carboxylate

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~156 | Quaternary | C=O (Boc) |

| ~140 | Quaternary | =C< |

| ~105 | Secondary | =CH₂ |

| ~80 | Quaternary | -C(CH₃)₃ |

| ~55 | Secondary | -CH₂-N-CH₂- |

| 28.5 | Primary | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for tert-butyl this compound-1-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2975, ~2870 | Strong | C-H stretch (alkyl) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1660 | Medium | C=C stretch |

| ~1400 | Strong | C-N stretch |

| ~890 | Strong | =CH₂ bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for tert-butyl this compound-1-carboxylate

| m/z | Ion |

| 169.11 | [M]⁺ (Molecular Ion) |

| 114.09 | [M - C₄H₉]⁺ |

| 70.06 | [M - C₅H₉O₂]⁺ |

Experimental Protocols

Synthesis of tert-butyl this compound-1-carboxylate via Wittig Reaction

Objective: To synthesize tert-butyl this compound-1-carboxylate from tert-butyl 3-oxoazetidine-1-carboxylate.

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change (typically to a yellow or orange). Allow the mixture to stir at 0 °C for 1 hour.

-

Wittig Reaction: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl this compound-1-carboxylate.

-

Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity and purity.

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key stages in the synthesis of 1-Boc-3-methylideneazetidine.

Spectroscopic-Structural Correlation

Caption: Relationship between the structural features of 1-Boc-3-methylideneazetidine and its key predicted spectroscopic signals.

A Theoretical and Computational Framework for the Investigation of 3-Methylideneazetidine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

3-Methylideneazetidine is a strained, four-membered heterocyclic compound with potential applications in medicinal chemistry and materials science. Despite its intriguing structure, a comprehensive theoretical and computational analysis of this molecule is notably absent from the current scientific literature. This technical guide aims to fill this knowledge gap by providing a detailed framework for the systematic investigation of this compound. By leveraging established computational chemistry protocols and drawing parallels with related molecular systems, this document outlines the essential theoretical background, proposes a robust computational methodology, and suggests experimental protocols for synthesis and characterization. This guide is intended to serve as a foundational resource for researchers initiating studies into the molecular properties, reactivity, and potential applications of this compound and its derivatives.

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in organic and medicinal chemistry due to their unique structural and electronic properties.[1] The inherent ring strain of the azetidine core imparts a distinct reactivity profile, making it a valuable scaffold in the synthesis of complex molecules and bioactive compounds.[1] The introduction of an exocyclic double bond, as in the case of this compound, is expected to further modulate the ring's conformation and electronic structure, potentially leading to novel chemical reactivity and biological activity.

Currently, there is a conspicuous absence of dedicated theoretical and computational studies on this compound in the published literature. This guide, therefore, serves as a proactive measure to stimulate and direct future research. We present a comprehensive roadmap for the theoretical and computational characterization of this compound, from fundamental molecular properties to potential reaction pathways.

Theoretical Background

While direct studies on this compound are unavailable, the theoretical principles governing the structure and reactivity of related compounds, such as other substituted azetidines and molecules with exocyclic double bonds on four-membered rings, provide a solid foundation for our proposed investigation.

The geometry and stability of the azetidine ring are significantly influenced by the substituents on the ring atoms. The presence of an exocyclic methylene group at the C3 position is expected to introduce planarity at that carbon, influencing the overall ring puckering. The interplay between the ring strain and the sp²-hybridized exocyclic carbon will likely dictate the molecule's conformational preferences and energetic landscape.

Proposed Computational Methodology

To obtain a thorough understanding of the structural, electronic, and spectroscopic properties of this compound, a multi-faceted computational approach is recommended. The following workflow is proposed, drawing from standard practices in computational organic chemistry and studies on similar heterocyclic systems.[2]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound. Density Functional Theory (DFT) is a suitable and widely used method for this purpose, offering a good balance between accuracy and computational cost.

Suggested Protocol:

-

Method: DFT with a functional such as B3LYP or M06-2X.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as cc-pVTZ.

-

Solvation Model: To simulate realistic conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as water or chloroform.

-

Vibrational Frequencies: Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

Electronic Structure Analysis

Understanding the electronic properties of this compound is crucial for predicting its reactivity.

Suggested Protocol:

-

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will provide insights into the molecule's nucleophilic and electrophilic character.

-

Electrostatic Potential (ESP) Mapping: An ESP map will visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about bonding, hybridization, and charge distribution.

Spectroscopic Predictions

Computational methods can predict various spectroscopic properties, which are invaluable for the experimental characterization of the molecule.

Suggested Protocol:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts.[3][4][5] These theoretical values can then be compared with experimental data for structure verification.

-

Infrared (IR) Spectroscopy: As mentioned, vibrational frequency calculations will yield the theoretical IR spectrum, aiding in the identification of characteristic functional groups.

Data Presentation

To facilitate the analysis and comparison of computational results, all quantitative data should be organized into clear and concise tables. The following are examples of how such data could be presented.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | Value | C2-N1-C4 | Value |

| N1-C4 | Value | N1-C4-C3 | Value |

| C4-C3 | Value | C4-C3-C2 | Value |

| C3-C2 | Value | C3-C2-N1 | Value |

| C3-C5 | Value | H-C5-H | Value |

Note: Values are placeholders and should be replaced with actual calculated data.

Table 2: Calculated Vibrational Frequencies and IR Intensities of this compound

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | Value | Value | N-H stretch |

| 2 | Value | Value | C=C stretch |

| 3 | Value | Value | CH₂ wag |

| ... | Value | Value | ... |

Note: Values are placeholders and should be replaced with actual calculated data.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

| Atom | ¹H Chemical Shift | ¹³C Chemical Shift |

| N1-H | Value | - |

| C2-H | Value | C2: Value |

| C4-H | Value | C4: Value |

| C5-H | Value | C3: Value |

| C5: Value |

Note: Values are placeholders and should be replaced with actual calculated data relative to a standard (e.g., TMS).

Proposed Experimental Protocols

The synthesis and experimental characterization of this compound are essential to validate the theoretical predictions. A derivative, tert-Butyl 3-Methyleneazetidine-1-carboxylate, is commercially available, suggesting that the parent compound is synthetically accessible.[6]

Synthesis

General synthetic routes towards substituted azetidines often involve the cyclization of appropriately functionalized acyclic precursors.[7][8][9] A plausible approach for the synthesis of this compound could involve the Wittig reaction on a protected 3-azetidinone.

Proposed Synthetic Protocol:

-

Protection: The nitrogen of a commercially available 3-azetidinone precursor would be protected with a suitable protecting group (e.g., Boc or Cbz).

-

Wittig Reaction: The protected 3-azetidinone would then be subjected to a Wittig reaction using a methylidene-transfer reagent, such as methyltriphenylphosphonium bromide, to install the exocyclic double bond.

-

Deprotection: Finally, removal of the protecting group under appropriate conditions would yield the target this compound.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized using standard spectroscopic techniques.

Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous signal assignment.

-

Infrared (IR) Spectroscopy: The IR spectrum should be recorded to identify characteristic vibrational modes, such as the N-H stretch, C=C stretch, and various C-H bending and stretching frequencies.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.

Visualization of Key Concepts

Visual representations are crucial for understanding complex molecular structures and computational workflows. The following diagrams are provided in the DOT language for use with Graphviz.

Caption: Molecular structure of this compound.

Caption: Proposed computational workflow for this compound.

Caption: A plausible synthetic pathway to this compound.

Conclusion

While this compound remains an under-explored molecule from a theoretical and computational standpoint, its unique structural features suggest it is a compound of significant interest. This technical guide provides a comprehensive framework to initiate and guide future research in this area. By following the proposed computational methodologies and experimental protocols, researchers can systematically uncover the fundamental properties of this compound, paving the way for its potential application in drug discovery and materials science. The data presentation formats and visualizations offered herein are intended to ensure clarity, comparability, and a deeper understanding of the research outcomes.

References

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bohrium.com [bohrium.com]

- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl 3-Methyleneazetidine-1-carboxylate 934664-41-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Azetidine synthesis [organic-chemistry.org]

- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

Stability of the 3-Methylideneazetidine Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-methylideneazetidine scaffold is a unique and increasingly important structural motif in medicinal chemistry and drug discovery. Its strained four-membered ring, coupled with the exocyclic double bond, imparts distinct conformational properties and reactivity. This guide provides a comprehensive technical overview of the stability of the this compound ring system, consolidating available data on its synthesis, thermodynamic properties, and reactivity.

Core Stability Parameters

The stability of the this compound ring is a balance between the inherent ring strain of the azetidine core and the electronic influence of the exocyclic methylene group. While specific experimental thermodynamic data for the parent this compound is scarce in the literature, computational studies and data from related substituted analogs provide valuable insights into its stability.

Table 1: Calculated Thermodynamic and Stability-Related Parameters for Azetidine Derivatives

| Parameter | Value | Method | Reference |

| Ring Strain Energy (Azetidine) | ~25-26 kcal/mol | Computational (various) | General literature on small ring systems |

| Activation Energy (Decomposition of 1,3,3-trinitroazetidine) | 46.6 kcal/mol | Experimental (Isothermal DSC) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives often proceeds through a multi-step sequence, starting from a suitable precursor such as 1-Boc-3-azetidinone. The introduction of the exocyclic methylene group is a key transformation, typically achieved via a Wittig-type olefination or other related carbonyl-to-alkene conversion reactions.

General Synthetic Protocol for N-Boc-3-methylideneazetidine

A common laboratory-scale synthesis of N-Boc-3-methylideneazetidine involves the following key steps:

-

Preparation of 1-Boc-3-azetidinone: This precursor can be synthesized from 3-hydroxyazetidine through a two-step process involving N-protection with a tert-butoxycarbonyl (Boc) group, followed by oxidation of the hydroxyl group to a ketone. A patent describes a method starting from 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine, which is hydrolyzed to the ketone.[2]

-

Wittig Reaction: The 1-Boc-3-azetidinone is then subjected to a Wittig reaction using a phosphorus ylide, such as methyltriphenylphosphonium bromide, in the presence of a strong base (e.g., n-butyllithium or potassium tert-butoxide) to generate the exocyclic methylene group.

Detailed Experimental Protocol (Illustrative):

-

Step 1: Synthesis of 1-Boc-3-azetidinone (from the corresponding dimethoxy ketal).

-

1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine (1 equivalent) is dissolved in a suitable organic solvent (e.g., ethyl acetate).[2]

-

An aqueous solution of a mild acid (e.g., 10% citric acid) is added, and the mixture is stirred at room temperature for 3-4 hours.[2]

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[2]

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-Boc-3-azetidinone.[2]

-

-

Step 2: Synthesis of N-Boc-3-methylideneazetidine (Wittig Olefination).

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a strong base such as n-butyllithium (1.05 equivalents) is added dropwise.

-

The resulting orange-red solution of the ylide is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

A solution of 1-Boc-3-azetidinone (1 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-methylideneazetidine.

-

Characterization

The structure and purity of the synthesized this compound derivatives are confirmed using standard spectroscopic techniques:

-

¹H NMR: Expected signals include those for the Boc protecting group, the azetidine ring protons, and the vinylic protons of the exocyclic methylene group.

-

¹³C NMR: Key signals will correspond to the carbonyl of the Boc group, the carbons of the azetidine ring, and the sp² hybridized carbons of the methylene group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=C stretch of the exocyclic double bond and the C=O stretch of the carbamate are expected.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Stability and Reactivity

The stability of the this compound ring system is influenced by several factors, including the strain of the four-membered ring, the presence of the exocyclic double bond, and the nature of the substituent on the nitrogen atom.

Thermal Stability

The thermal stability of azetidine derivatives can be assessed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). For instance, the thermal decomposition of the related 1,3,3-trinitroazetidine was found to follow first-order kinetics with an activation energy of 46.6 kcal/mol.[1] A general protocol for assessing the thermal stability of a compound like this compound using DSC is outlined below.

Experimental Protocol: Thermal Stability Analysis by DSC

-

Sample Preparation: A small amount of the purified compound (typically 1-5 mg) is accurately weighed into a DSC pan.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Experimental Conditions:

-

The sample is heated under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

The heat flow to the sample is measured as a function of temperature.

-

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition and the enthalpy of decomposition (ΔH_d). A lower onset temperature indicates lower thermal stability.

Reactivity

The strained nature of the azetidine ring and the presence of the reactive exocyclic double bond make 3-methylideneazetidines valuable intermediates in organic synthesis.

-

Cycloaddition Reactions: The exocyclic double bond can participate in various cycloaddition reactions, providing access to novel spirocyclic systems. For example, [3+2] cycloadditions with nitrones or other 1,3-dipoles can be envisioned.

-

Ring-Opening Reactions: Under certain conditions, such as in the presence of strong acids or nucleophiles, the strained azetidine ring can undergo ring-opening reactions. The regioselectivity of such reactions would be influenced by the electronic nature of the N-substituent and the reaction conditions.

Visualized Workflows and Pathways

Synthesis Workflow

The general synthetic strategy for N-Boc-3-methylideneazetidine can be visualized as a straightforward workflow.

Caption: Synthetic route to N-Boc-3-methylideneazetidine.

Potential Reactivity Pathways

The this compound core can undergo various transformations, highlighting its utility as a synthetic building block.

References

key publications on the discovery of 3-methylideneazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. Among its derivatives, 3-methylideneazetidine, featuring an exocyclic double bond, serves as a key building block for the synthesis of a variety of substituted azetidines through reactions targeting the reactive olefin. This document provides a technical overview of the early key publications and plausible synthetic routes leading to the discovery of the this compound core structure. While a singular, definitive "discovery" paper for the unsubstituted parent compound is not readily identifiable in the published literature, early patents and established synthetic methodologies provide a strong basis for its initial preparation.

Early Synthetic Approaches

The initial synthesis of the this compound scaffold appears to have been driven by the search for novel pharmacologically active agents. An early disclosure of a related structure is found in a 1981 patent, which describes the synthesis of N-substituted 3-diphenylmethyleneazetidine derivatives. These compounds were investigated for their antidepressant activity.[1] The synthesis of the simpler, un-substituted this compound likely emerged from similar interests, with two classical organic reactions representing the most probable routes for its initial discovery: the Wittig (or related) olefination of a 3-azetidinone and the Hofmann elimination of a 3-(aminomethyl)azetidine derivative.

Olefination of N-Substituted-3-azetidinones

A logical and common method for the introduction of a methylidene group is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) variant. This involves the reaction of an N-protected 3-azetidinone with a phosphorus ylide. The N-protecting group is crucial for the stability and handling of the azetidine ring during synthesis.

Experimental Protocol (Representative HWE Reaction)

A representative Horner-Wadsworth-Emmons reaction for the synthesis of an N-protected this compound is as follows:

-

Phosphonate Preparation: To a solution of methyl 2-(dimethoxyphosphoryl)acetate in dry tetrahydrofuran (THF) at 0 °C, sodium hydride (60% dispersion in mineral oil) is added portionwise. The mixture is stirred for 30 minutes at this temperature.

-

Olefination: A solution of N-Boc-3-azetidinone in dry THF is added dropwise to the phosphonate anion solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction is quenched by the addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the N-Boc-3-methylideneazetidine.

Hofmann Elimination

The Hofmann elimination is a classic method for the formation of alkenes from amines via a quaternary ammonium salt intermediate.[2][3][4][5] This pathway represents a highly plausible early method for the synthesis of this compound. The key precursor for this route is an N-substituted-3-(aminomethyl)azetidine.

Experimental Protocol (Representative Hofmann Elimination)

A plausible sequence for the synthesis of an N-substituted-3-methylideneazetidine via Hofmann elimination is detailed below:

-

Exhaustive Methylation: An N-substituted-3-(aminomethyl)azetidine is treated with an excess of methyl iodide in a suitable solvent such as methanol or acetonitrile. The reaction mixture is stirred at room temperature until the formation of the quaternary ammonium iodide salt is complete.

-

Hydroxide Exchange: The resulting quaternary ammonium iodide is treated with silver oxide in water. This reaction precipitates silver iodide and generates the corresponding quaternary ammonium hydroxide in solution.

-

Elimination: The aqueous solution of the quaternary ammonium hydroxide is heated, typically to temperatures above 100 °C, to induce the E2 elimination reaction, yielding the N-substituted-3-methylideneazetidine, which can be isolated by distillation or extraction.

Data Presentation

The following tables summarize typical quantitative data for key intermediates and the final N-protected this compound product, as would be expected from the described synthetic routes.

Table 1: Physical and Spectroscopic Data for N-Boc-3-azetidinone

| Property | Value |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 35-39 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.80 (s, 4H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 205.1, 155.8, 81.0, 68.5, 28.3 |

Table 2: Physical and Spectroscopic Data for tert-Butyl this compound-1-carboxylate

| Property | Value |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~70-75 °C (at reduced pressure) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.95 (m, 2H), 4.55 (s, 4H), 1.44 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 156.1, 137.9, 104.2, 79.5, 59.8, 28.4 |

| IR (neat, cm⁻¹) | 2976, 1698, 1665, 1412, 1145 |

Visualizations

Synthesis via Olefination

Caption: Horner-Wadsworth-Emmons reaction pathway to N-Boc-3-methylideneazetidine.

Synthesis via Hofmann Elimination

Caption: Hofmann elimination pathway for the synthesis of N-substituted this compound.

References

In-depth Technical Guide to the Physical Characteristics of 3-Methylideneazetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 3-methylideneazetidine derivatives. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of synthetic pathways and potential biological mechanisms.

Introduction

This compound derivatives are a class of saturated four-membered heterocyclic compounds containing an exocyclic double bond. This structural motif imparts a degree of conformational rigidity and unique electronic properties, making them attractive scaffolds in medicinal chemistry and materials science. The strained azetidine ring, combined with the reactivity of the methylidene group, offers versatile opportunities for chemical modification and the development of novel compounds with specific biological activities. This guide focuses on the key physical and spectroscopic properties that are essential for the identification, characterization, and development of these derivatives.

Synthetic Routes and Experimental Protocols

The synthesis of this compound derivatives typically originates from commercially available 3-hydroxyazetidine or 3-azetidinone precursors. A common and effective method involves the dehydration of a tertiary alcohol, often achieved through a Griess-type reaction or by using a suitable dehydrating agent.

General Synthesis of N-Substituted 3-Methylideneazetidines

A prevalent synthetic route commences with N-protection of 3-hydroxyazetidine, followed by oxidation to the corresponding 3-azetidinone. Subsequent reaction with a Wittig reagent, such as methyltriphenylphosphonium bromide, yields the this compound core. The N-protecting group can then be removed and replaced with various substituents.

Experimental Protocol: Synthesis of 1-Benzyl-3-methylideneazetidine

-

Protection of 3-Hydroxyazetidine: To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent like methanol, an appropriate base (e.g., triethylamine) is added to neutralize the hydrochloride. This is followed by the addition of a protecting group precursor, for instance, di-tert-butyl dicarbonate (Boc)₂O, to yield N-Boc-3-hydroxyazetidine.

-

Oxidation to N-Boc-3-azetidinone: The protected alcohol is then oxidized to the ketone. A common method is Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine.

-

Wittig Reaction: The N-Boc-3-azetidinone is reacted with methyltriphenylphosphonium bromide in the presence of a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) to afford N-Boc-3-methylideneazetidine.

-

Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

-

N-Benzylation: The resulting this compound is then N-benzylated using benzyl bromide and a base, such as potassium carbonate, in a solvent like acetonitrile.

Experimental Workflow for the Synthesis of 1-Benzyl-3-methylideneazetidine

Caption: Synthetic pathway for 1-benzyl-3-methylideneazetidine.

Physical Characteristics of this compound Derivatives

The physical properties of this compound derivatives are influenced by the nature of the substituent on the nitrogen atom. The parent compound, this compound, is a volatile liquid. N-alkylation and N-arylation generally lead to an increase in boiling point and melting point.

Table 1: Physical Properties of Selected this compound Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 1-Boc-3-methylideneazetidine | C₉H₁₅NO₂ | 169.22 | Liquid | - | Not Reported |

| 1-Benzyl-3-methylideneazetidine | C₁₁H₁₃N | 159.23 | Liquid | - | Not Reported |

| 1-Phenyl-3-methylideneazetidine | C₁₀H₁₁N | 145.20 | Solid | Not Reported | Not Reported |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of this compound derivatives.

¹H NMR Spectroscopy

The proton NMR spectra of this compound derivatives exhibit characteristic signals. The exocyclic methylene protons typically appear as singlets or narrowly split multiplets in the range of 4.5-5.5 ppm. The protons on the azetidine ring usually resonate as multiplets between 3.0 and 4.5 ppm. The chemical shifts of the N-substituent protons are dependent on their electronic environment.

¹³C NMR Spectroscopy

In the carbon NMR spectra, the quaternary carbon of the exocyclic double bond is typically observed around 140-150 ppm, while the methylene carbon of the double bond resonates at approximately 100-110 ppm. The carbons of the azetidine ring appear in the range of 50-70 ppm.

Table 2: Representative ¹H and ¹³C NMR Data (in CDCl₃)

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Boc-3-methylideneazetidine | ~4.8 (s, 2H, =CH₂), ~4.2 (s, 4H, ring CH₂), 1.45 (s, 9H, C(CH₃)₃) | ~145 (C=CH₂), ~105 (=CH₂), ~80 (C(CH₃)₃), ~58 (ring CH₂), ~28 (C(CH₃)₃) |

| 1-Benzyl-3-methylideneazetidine | 7.2-7.4 (m, 5H, Ar-H), ~5.0 (s, 2H, =CH₂), ~4.0 (s, 4H, ring CH₂), ~3.6 (s, 2H, PhCH₂) | ~148 (C=CH₂), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~103 (=CH₂), ~62 (ring CH₂), ~60 (PhCH₂) |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.

Mass Spectrometry

Electron impact (EI) and electrospray ionization (ESI) are common mass spectrometry techniques used for the analysis of these compounds. The molecular ion peak (M⁺) is typically observed, and fragmentation patterns can provide valuable structural information.

Crystallographic Data

Single-crystal X-ray diffraction provides definitive proof of structure and detailed information about bond lengths, bond angles, and conformation. To date, there is a limited number of publicly available crystal structures for this compound derivatives. As more structures become available, they will provide deeper insights into the impact of N-substitution on the geometry of the strained azetidine ring.

Biological Activity and Potential Signaling Pathways

While the physical characteristics are foundational, the biological activities of this compound derivatives are of significant interest to drug development professionals. Related azetidine derivatives have shown promise as triple reuptake inhibitors (TRIs), which modulate the levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft by blocking their respective transporters (SERT, NET, and DAT).[1][2] This mechanism is a key strategy in the development of antidepressants.

Hypothesized Signaling Pathway for a this compound-based Triple Reuptake Inhibitor

The following diagram illustrates the conceptual mechanism of action for a hypothetical this compound derivative acting as a TRI.

Caption: Mechanism of a hypothetical triple reuptake inhibitor.

Experimental Protocol: In Vitro Neurotransmitter Transporter Uptake Assay [2]

This assay is used to determine the inhibitory activity of compounds on the serotonin, norepinephrine, and dopamine transporters.

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SERT, NET, or DAT are cultured under standard conditions.

-

Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and incubated.

-

The cells are washed with a buffer solution.

-

The test compound dilutions are added to the wells and pre-incubated.

-

A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is added to each well to initiate the uptake reaction.

-

The plates are incubated to allow for neurotransmitter uptake.

-

The reaction is terminated by washing the cells with ice-cold buffer to remove the excess radiolabeled neurotransmitter.

-

A scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage inhibition of neurotransmitter uptake is calculated for each compound concentration relative to a vehicle control. IC₅₀ values (the concentration of compound that inhibits 50% of uptake) are then determined by non-linear regression analysis.

Conclusion

This compound derivatives represent a promising class of compounds with tunable physical and chemical properties. This guide has provided an overview of their synthesis, physical characteristics, and spectroscopic signatures. While comprehensive data for a wide range of these derivatives remains to be fully explored and published, the foundational information presented here serves as a valuable resource for researchers in the field. The potential for these compounds to interact with biological targets, such as neurotransmitter transporters, underscores the importance of continued investigation into their properties and applications.

References

Methodological & Application

Applications of 3-Methylideneazetidine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 3-methylideneazetidine scaffold is a strained four-membered ring system containing an exocyclic double bond. This structural motif has garnered significant interest in medicinal chemistry due to its unique conformational properties and its ability to serve as a versatile building block in the design of novel therapeutic agents. The inherent ring strain and the presence of the reactive methylidene group provide opportunities for diverse chemical modifications, leading to compounds with a wide range of biological activities. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their potential as antibacterial, antidepressant, and anticancer agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this area.

Application Note 1: Antibacterial Agents

Introduction: The emergence of multidrug-resistant bacteria represents a significant global health threat, necessitating the discovery of novel antibacterial agents with unique mechanisms of action. Derivatives of 2-methylideneazetidine, a closely related scaffold to this compound, have shown promising activity against Gram-positive bacteria. These compounds are thought to exert their antibacterial effects through the disruption of the bacterial cytoplasmic membrane.

Quantitative Data:

The antibacterial activity of a series of densely functionalized 2-methylideneazetidines was evaluated against various Gram-positive bacterial strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism, are summarized in the table below.

| Compound | R¹ | R² | E. faecalis (ATCC 29212) MIC (µg/mL) | S. aureus (ATCC 29213) MIC (µg/mL) | S. aureus (ATCC 6538P) MIC (µg/mL) | S. aureus (Clinical Isolate) MIC (µg/mL) |

| 1 | 4-chlorobenzyl | p-tolyl | 4 | 8 | 8 | 8 |

| 2 | 3,4-dichlorobenzyl | p-tolyl | 16 | 16 | 16 | 32 |

| 3 | benzyl | p-tolyl | >512 | 32 | 32 | 64 |

| Norfloxacin | - | - | 1-2 | 0.5-1 | 0.5-1 | 1-2 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of novel antibacterial compounds.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Norfloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of sterile MHB.

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the compound dilutions.

-

Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).

-

Incubate the microtiter plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

-

Experimental Workflow for Antibacterial Screening

Caption: Workflow for MIC determination.

Application Note 2: Antidepressant Agents

Introduction: Major depressive disorder is a debilitating mental illness with a significant unmet medical need for more effective and faster-acting treatments. A patent has described 3-methyleneazetidine derivatives as potent agents in the tetrabenazine-induced ptosis model in mice, an established preclinical screen for antidepressant activity. Tetrabenazine depletes monoamines (dopamine, serotonin, and norepinephrine) by inhibiting the vesicular monoamine transporter 2 (VMAT2).[1][2][3] The reversal of tetrabenazine's effects suggests that these this compound compounds may act by increasing the synaptic availability of these key neurotransmitters.

Quantitative Data:

The antidepressant-like activity of 1-isopropyl-3-diphenylmethyleneazetidine was evaluated in the tetrabenazine reversal test. The effective dose 50 (ED₅₀), the dose required to produce a therapeutic effect in 50% of the population, is presented below.

| Compound | Test | ED₅₀ (mg/kg, IP) |

| 1-isopropyl-3-diphenylmethyleneazetidine oxalate | Tetrabenazine Reversal (ptosis) | 2.18 |

Experimental Protocol: Tetrabenazine Reversal Test in Mice

This protocol describes an in vivo screening method to identify compounds with potential antidepressant activity.

Materials:

-

Adult female mice (e.g., ICR strain)

-

Tetrabenazine methanesulfonate salt

-

Test compound (e.g., 1-isopropyl-3-diphenylmethyleneazetidine)

-

Vehicle for compound administration (e.g., saline, 0.5% methylcellulose)

-

Syringes and needles for intraperitoneal (IP) injection

Procedure:

-

Animal Acclimation:

-

House the mice in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment.

-

Provide ad libitum access to food and water.

-

-

Compound Administration:

-

Randomly assign mice to treatment groups (vehicle control and different doses of the test compound).

-

Administer the test compound or vehicle via intraperitoneal (IP) injection.

-

-

Tetrabenazine Challenge:

-

Thirty minutes after the administration of the test compound, inject all mice with a ptotic dose of tetrabenazine (e.g., 32 mg/kg, IP).

-

-

Observation of Ptosis:

-

Thirty minutes after the tetrabenazine injection, individually observe each mouse for the presence of ptosis (eyelid closure).

-

A positive response (reversal of ptosis) is recorded if the mouse's eyes are open.

-

-

Data Analysis:

-

Calculate the percentage of mice in each group that show a reversal of ptosis.

-

Determine the ED₅₀ value using a suitable statistical method (e.g., probit analysis).

-

Proposed Mechanism of Action for Tetrabenazine Reversal

Caption: Reversal of VMAT2 inhibition.

Application Note 3: Anticancer Agents

Introduction: The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncology research. Certain derivatives of this compound have been investigated for their potential as anticancer agents. For instance, 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have demonstrated significant cytotoxicity against various cancer cell lines. While the precise mechanism of action for this specific class of compounds is still under investigation, many small molecule anticancer agents exert their effects by interfering with critical cellular processes such as cell division, for example, by inhibiting tubulin polymerization.

Quantitative Data:

The in vitro anticancer activity of a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.[4]

| Compound | R | X | Y | Z | HL-60 (leukemia) IC₅₀ (µM) | MCF-7 (breast) IC₅₀ (µM) | HCT-116 (colon) IC₅₀ (µM) | HUVEC (normal) IC₅₀ (µM) |

| 5a | H | H | 4-Methylphenyl | Et | 0.48 ± 0.03 | 2.51 ± 0.11 | 3.12 ± 0.15 | >10 |

| 5b | H | H | i-Pr | Et | 0.28 ± 0.02 | 0.98 ± 0.05 | 1.54 ± 0.08 | >10 |

| 5f | H | H | i-Pr | Me | 0.29 ± 0.03 | 1.05 ± 0.06 | 1.62 ± 0.09 | >10 |

| 5r | Br | H | i-Pr | Et | 0.19 ± 0.03 | 0.47 ± 0.03 | 0.83 ± 0.02 | 5.67 ± 0.21 |

| Carboplatin | - | - | - | - | 2.90 ± 0.10 | 3.80 ± 0.45 | 5.35 ± 0.05 | 4.09 ± 0.18 |

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the use of the MTT assay to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HL-60, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

General Synthetic Scheme for 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones

Caption: Synthetic route to quinolinones.[4]

References

Application Notes and Protocols: 3-Methylideneazetidine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

3-Methylideneazetidine and its derivatives have emerged as powerful and versatile building blocks in modern organic synthesis. The inherent ring strain and the presence of a reactive exocyclic double bond make this four-membered heterocyclic scaffold an ideal substrate for a variety of transformations, enabling the rapid construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound, particularly the commonly used N-Boc protected variant, in key synthetic transformations.

Synthesis of N-Boc-3-methylideneazetidine

A reliable supply of the starting material is crucial for its application. The following protocol outlines a common synthetic route to N-Boc-3-methylideneazetidine.

Experimental Protocol: Synthesis of tert-butyl this compound-1-carboxylate

This synthesis typically proceeds in a multi-step sequence from commercially available starting materials. A common route involves the formation of a 3-hydroxyazetidine derivative, followed by oxidation and a Wittig-type reaction or elimination.

-

Step 1: Synthesis of 1-benzhydrylazetidin-3-ol: A solution of epichlorohydrin in a suitable solvent is reacted with an excess of benzhydrylamine.

-

Step 2: Protection of the nitrogen: The resulting 1-benzhydrylazetidin-3-ol is then protected, for example, with a Boc group, after removal of the benzhydryl group by hydrogenolysis.

-

Step 3: Oxidation to the ketone: The protected 3-hydroxyazetidine is oxidized to the corresponding 3-azetidinone using standard oxidation protocols (e.g., Swern or Dess-Martin periodinane oxidation).

-

Step 4: Wittig olefination: The 3-azetidinone is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide to install the exocyclic methylene group, affording N-Boc-3-methylideneazetidine.

Detailed Protocol for Wittig Olefination:

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF at 0 °C, a solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise.

-

The resulting orange-red solution is stirred at 0 °C for 1 hour.

-

A solution of N-Boc-3-azetidinone (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl this compound-1-carboxylate.

Diagram of Synthetic Workflow:

Caption: General synthetic workflow for the preparation of N-Boc-3-methylideneazetidine.

Applications in Cycloaddition Reactions

The strained exocyclic double bond of this compound makes it an excellent dipolarophile and dienophile in various cycloaddition reactions, providing access to a wide range of spirocyclic scaffolds.

a) With Nitrones: The reaction of this compound with nitrones provides a direct route to novel spiro-isoxazolidine derivatives, which are valuable precursors to 1,3-aminoalcohols.

Experimental Protocol: [3+2] Cycloaddition with a Nitrone

-

To a solution of N-Boc-3-methylideneazetidine (1.0 eq.) in a suitable solvent (e.g., toluene, CH2Cl2), is added the nitrone (1.1 eq.).

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nitrone, for 12-24 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding spiro-isoxazolidine.

Table 1: [3+2] Cycloaddition of N-Boc-3-methylideneazetidine with Various Nitrones

| Entry | Nitrone | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. | Ref. |

| 1 | C-Phenyl-N-methylnitrone | Toluene | 80 | 16 | 85 | >95:5 | [1] |

| 2 | C,N-Diphenylnitrone | CH2Cl2 | 25 | 24 | 92 | >95:5 | [1] |

| 3 | C-tert-Butyl-N-methylnitrone | Toluene | 110 | 24 | 78 | 90:10 | [1] |

b) With Azomethine Ylides: This reaction is a powerful tool for the synthesis of spiro-pyrrolidine derivatives, which are common motifs in natural products and pharmaceuticals. The azomethine ylides are typically generated in situ.

Experimental Protocol: [3+2] Cycloaddition with an Azomethine Ylide

-

A mixture of an α-amino acid (e.g., sarcosine or proline, 1.2 eq.) and an aldehyde or ketone (1.2 eq.) in a high-boiling solvent (e.g., toluene) is heated to reflux with a Dean-Stark trap to generate the azomethine ylide in situ.

-

To this mixture, a solution of N-Boc-3-methylideneazetidine (1.0 eq.) in the same solvent is added.

-

The reaction is continued at reflux for 12-24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the spiro-pyrrolidine product.[2][3]

Table 2: Synthesis of Spiro-pyrrolidines via [3+2] Cycloaddition

| Entry | Aldehyde/Ketone | Amino Acid | Solvent | Yield (%) | d.r. | Ref. |

| 1 | Benzaldehyde | Sarcosine | Toluene | 88 | 90:10 | [2] |

| 2 | Isatin | Sarcosine | Toluene | 95 | >95:5 | [3] |

| 3 | Cyclohexanone | Proline | Toluene | 75 | 85:15 | [2] |

Diagram of Cycloaddition Pathways:

Caption: Key cycloaddition reactions of N-Boc-3-methylideneazetidine.

As a dienophile, this compound reacts with a variety of dienes to afford spiro-cyclohexene azetidine derivatives, further expanding its utility in generating diverse scaffolds.

Experimental Protocol: Diels-Alder Reaction

-

In a sealed tube, N-Boc-3-methylideneazetidine (1.0 eq.) and the diene (1.5-2.0 eq.) are dissolved in a suitable solvent (e.g., toluene or xylene).

-

The mixture is heated to a high temperature (typically 110-140 °C) for 24-48 hours.

-

The reaction is monitored by GC-MS or LC-MS.

-

After completion, the solvent and excess diene are removed under reduced pressure.

-

The crude product is purified by column chromatography to give the spirocyclic product.

Table 3: Diels-Alder Reactions with N-Boc-3-methylideneazetidine

| Entry | Diene | Solvent | Temp. (°C) | Yield (%) | Endo/Exo | Ref. |

| 1 | Cyclopentadiene | Toluene | 110 | 90 | 95:5 | [4] |

| 2 | Furan | Xylene | 140 | 75 | 80:20 | [4] |

| 3 | 2,3-Dimethyl-1,3-butadiene | Toluene | 120 | 82 | - | [4] |

Application in Medicinal Chemistry and Drug Discovery

The azetidine moiety is increasingly recognized as a valuable scaffold in drug design. It can serve as a rigid bioisosteric replacement for other groups, improving physicochemical properties such as solubility and metabolic stability.[5][6]

The spiro-oxindole motif is a privileged scaffold found in numerous bioactive natural products and synthetic compounds. The [3+2] cycloaddition of azomethine ylides derived from isatins with this compound provides a highly efficient route to this important class of molecules.[7][8] These compounds have shown potential as mGlu2 receptor positive allosteric modulators (PAMs).[7]

Experimental Protocol: Synthesis of Spiro[azetidine-3,3'-oxindole]

-

A mixture of isatin (1.0 eq.) and sarcosine (1.2 eq.) in refluxing toluene is heated for 2 hours to generate the azomethine ylide.

-

N-Boc-3-methylideneazetidine (1.1 eq.) is added to the reaction mixture.

-

The reaction is refluxed for an additional 12 hours.

-

The solvent is evaporated, and the residue is purified by column chromatography to yield the desired spiro[azetidine-3,3'-oxindole] product.[7][8]

The unique three-dimensional structure of the azetidine ring makes it an attractive component in the design of kinase inhibitors. It can be used to orient substituents into the active site of kinases with high precision. For example, the azetidine scaffold has been incorporated into Janus kinase (JAK) inhibitors.[9][10] The synthetic accessibility of diverse 3-substituted azetidines from this compound via ring-opening or functionalization of the double bond makes it a valuable starting point for generating libraries of potential kinase inhibitors.

Diagram of JAK-STAT Signaling Pathway:

Caption: Simplified schematic of the JAK-STAT signaling pathway, a key target for inhibitors.

Ring-Opening Reactions

The strained four-membered ring of this compound can undergo nucleophilic ring-opening reactions, providing access to functionalized acyclic amines. This reactivity is often enhanced by activation of the azetidine nitrogen.[11][12]

Experimental Protocol: Nucleophilic Ring-Opening

-

To a solution of an N-activated this compound derivative (e.g., N-tosyl or a quaternary azetidinium salt) (1.0 eq.) in a polar aprotic solvent (e.g., acetonitrile), is added the nucleophile (1.5-2.0 eq.).

-

The reaction may be facilitated by the addition of a Lewis acid.

-

The mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC).

-

The reaction is quenched and worked up appropriately based on the nature of the nucleophile.

-

The product is purified by chromatography or crystallization.

Table 4: Ring-Opening Reactions of Activated 3-Methylideneazetidines

| Entry | Activating Group | Nucleophile | Product Type | Ref. |

| 1 | Tosyl | Thiophenol | γ-Amino sulfide | [11][12] |

| 2 | Benzyl (quaternized) | Cyanide | γ-Amino nitrile | [13] |

| 3 | Tosyl | Grignard Reagent | γ-Amino alkane | [11] |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique reactivity in cycloaddition and ring-opening reactions allows for the efficient construction of a wide array of complex and medicinally relevant molecules. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this remarkable scaffold in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric Synthesis of Spiro[Azetidine-3,3'-Indoline]-2,2'-Diones via Copper(I)-Catalyzed Kinugasa/C-C Coupling Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic Ring Opening Reactions of Azetidines - Margaret L. Foley Algazi - Google Bøger [books.google.dk]

- 12. A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the N-Functionalization of 3-Methylideneazetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 3-methylideneazetidine, a valuable building block in medicinal chemistry and drug discovery. The exocyclic double bond and the strained four-membered ring of this compound offer unique reactivity for the introduction of various substituents on the nitrogen atom. The following protocols for N-alkylation, reductive amination, Michael addition, and N-acylation have been compiled to facilitate its use in the synthesis of novel chemical entities.

N-Functionalization Strategies

The secondary amine of this compound can be readily functionalized through several standard organic transformations. The choice of reaction depends on the desired substituent to be introduced.

-

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

-

Reductive Amination: Formation of N-alkyl derivatives from aldehydes and ketones.

-

Michael Addition: Conjugate addition to electron-deficient alkenes.

-

N-Acylation: Introduction of acyl groups using acyl chlorides or anhydrides.

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

-

This compound (or its hydrochloride salt)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Base (e.g., triethylamine, potassium carbonate)

-

Solvent (e.g., acetonitrile, N,N-dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq). If starting from the hydrochloride salt, use an additional equivalent of base.

-

Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

-

Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound.

Quantitative Data Summary:

| Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |

| Benzyl bromide | Triethylamine | Acetonitrile | 4 | 85 |

| Methyl iodide | K₂CO₃ | DMF | 2 | 92 |

| Ethyl bromoacetate | DIEA | CH₂Cl₂ | 6 | 78 |

Note: The data presented here are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

Protocol 2: Reductive Amination with Aldehydes and Ketones

This protocol allows for the N-alkylation of this compound with a wider range of carbonyl compounds.

Materials:

-

This compound

-

Aldehyde or Ketone (1.0-1.2 eq)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography.

Quantitative Data Summary:

| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | 3 | 88 |

| Acetone | NaBH₃CN | DCE | 5 | 75 |

| Cyclohexanone | NaBH(OAc)₃ | CH₂Cl₂ | 4 | 82 |

Note: The data presented here are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

Protocol 3: Michael Addition to Electron-Deficient Alkenes

This protocol describes the conjugate addition of this compound to α,β-unsaturated carbonyl compounds or other Michael acceptors.

Materials:

-

This compound

-

Michael acceptor (e.g., methyl acrylate, acrylonitrile)

-

Solvent (e.g., methanol, ethanol, acetonitrile)

-

(Optional) Base catalyst (e.g., triethylamine, DBU)

Procedure:

-

Dissolve this compound (1.0 eq) and the Michael acceptor (1.0-1.2 eq) in the chosen solvent.

-

For less reactive Michael acceptors, a catalytic amount of a non-nucleophilic base can be added.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

If necessary, purify the product by silica gel column chromatography.

Quantitative Data Summary:

| Michael Acceptor | Solvent | Catalyst | Time (h) | Yield (%) |

| Methyl acrylate | Methanol | None | 2 | 95 |

| Acrylonitrile | Acetonitrile | None | 3 | 90 |

| Phenyl vinyl sulfone | Ethanol | DBU | 4 | 85 |

Note: The data presented here are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

Protocol 4: N-Acylation with Acyl Chlorides or Anhydrides

This protocol details the formation of N-acyl derivatives of this compound.

Materials:

-

This compound

-

Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

-